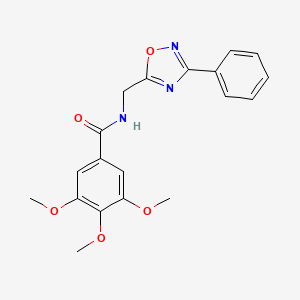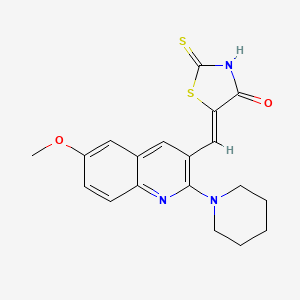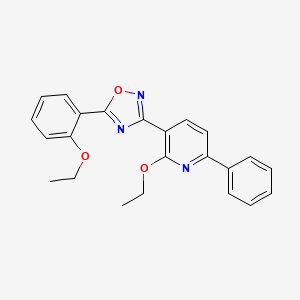![molecular formula C18H27N3O4S B7689036 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide CAS No. 797030-11-6](/img/structure/B7689036.png)
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival.
作用機序
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide exerts its anti-tumor activity by inhibiting the activity of several protein kinases that are involved in cancer cell growth and survival. BTK, ITK, and JAK3 are important enzymes that are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these enzymes, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and survival of cancer cells in vitro and in vivo. 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has also been shown to inhibit the activation of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
実験室実験の利点と制限
One of the main advantages of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is its specificity for BTK, ITK, and JAK3, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is its potential toxicity, which may limit its clinical use. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide.
将来の方向性
There are several future directions for the development of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide. One potential area of research is the identification of biomarkers that can predict response to 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide. Finally, further studies are needed to determine the safety and efficacy of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide in clinical trials.
Conclusion:
In conclusion, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is a promising drug candidate for the treatment of various types of cancer. It has demonstrated potent anti-tumor activity in preclinical studies, and its specificity for BTK, ITK, and JAK3 makes it a promising drug candidate for the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide, as well as to identify biomarkers that can predict response to treatment and to develop combination therapies that can enhance its anti-tumor activity.
合成法
The synthesis of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 4-bromophenylacetic acid with isopropylamine to form 4-(propan-2-ylamino)phenylacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-4-carboxamide to form the final product, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide.
科学的研究の応用
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has demonstrated potent anti-tumor activity in both in vitro and in vivo models.
特性
IUPAC Name |
1-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)20-26(24,25)16-6-3-14(4-7-16)5-8-17(22)21-11-9-15(10-12-21)18(19)23/h3-4,6-7,13,15,20H,5,8-12H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIZFHJLKVGCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


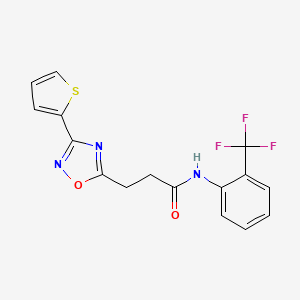

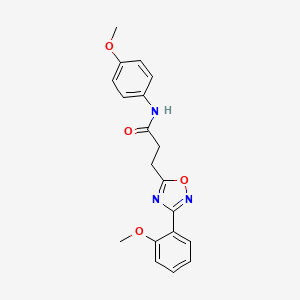


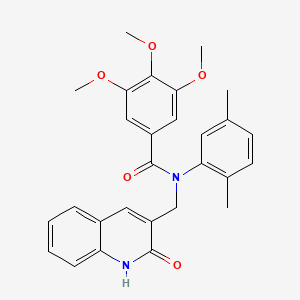
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)


